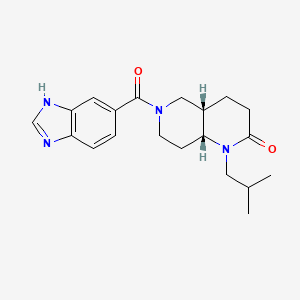![molecular formula C9H8Cl2N2O2S2 B5316220 4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)
4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease. In
作用機序
4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole works by inhibiting the activity of JAK, which in turn reduces the activity of several downstream signaling pathways involved in immune cell activation and inflammation. Specifically, it inhibits JAK3, which is primarily expressed in immune cells and plays a key role in T-cell activation. By inhibiting JAK3, this compound reduces the activity of several cytokines and chemokines involved in inflammation, including interleukin-2, interleukin-4, interleukin-6, and interferon-gamma.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have several other biochemical and physiological effects. For example, it has been shown to reduce the number of circulating immune cells, particularly T-cells and B-cells. It has also been shown to reduce the production of antibodies and to inhibit the formation of new blood vessels, which is important for tumor growth.
実験室実験の利点と制限
One advantage of 4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the immune system and inflammation in vitro and in vivo. However, one limitation is that it can have off-target effects, particularly at high doses. This can complicate the interpretation of experimental results and may limit its usefulness in certain experimental contexts.
将来の方向性
There are several potential future directions for 4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole research. One area of interest is its potential use in combination with other drugs for the treatment of autoimmune diseases. For example, it has been shown to be effective in combination with methotrexate, a commonly used drug for the treatment of rheumatoid arthritis. Another area of interest is its potential use in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Finally, there is ongoing research into the development of more selective JAK inhibitors that may have fewer off-target effects than this compound.
合成法
The synthesis of 4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves several steps, including the reaction of 2-acetyl-3,5-dimethylpyrazole with thionyl chloride to form 4-chloro-1-(2-acetyl-3,5-dimethylpyrazolyl)chloride. This intermediate is then reacted with 2-thiophenesulfonamide to form the final product, this compound.
科学的研究の応用
4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential use in treating autoimmune diseases. In particular, it has been shown to be effective in reducing inflammation and suppressing the immune system. It works by inhibiting the activity of Janus kinase (JAK), an enzyme that plays a key role in the signaling pathways involved in immune cell activation and inflammation.
特性
IUPAC Name |
4-chloro-1-(5-chlorothiophen-2-yl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2S2/c1-5-9(11)6(2)13(12-5)17(14,15)8-4-3-7(10)16-8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFUYOPTRXWDDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(S2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5316148.png)



![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5316170.png)
![3-phenyl-5-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5316177.png)
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5316189.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316194.png)
![2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5316209.png)
![2-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5316217.png)

![7-(3,3-dimethylbutanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5316227.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,2,2-trimethylpiperazine](/img/structure/B5316233.png)
